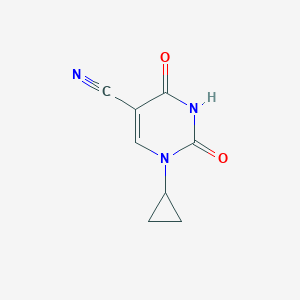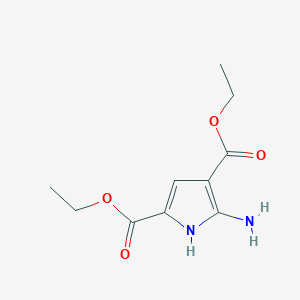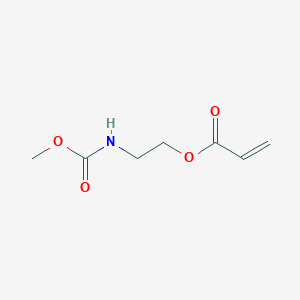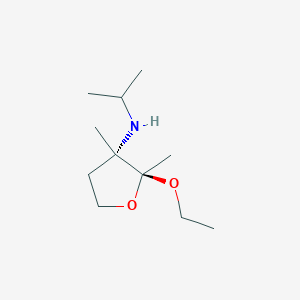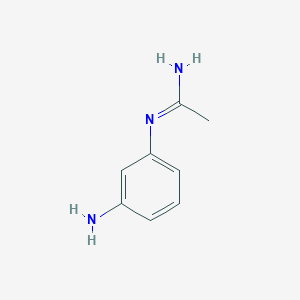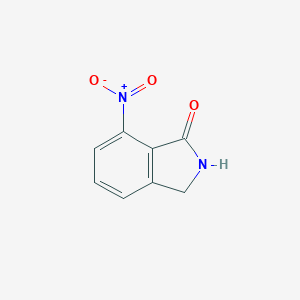
7-Nitroisoindolin-1-ona
Descripción general
Descripción
7-Nitroisoindolin-1-one is a heterocyclic compound characterized by a nitro group attached to the seventh position of the isoindolin-1-one ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mecanismo De Acción
Target of Action
7-Nitroisoindolin-1-one is a biochemical compound that has been studied for its potential therapeutic properties . The primary targets of 7-Nitroisoindolin-1-one are Nitric Oxide Synthases (NOS) , specifically endothelial NOS, inducible NOS, and brain NOS . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological processes.
Mode of Action
The compound interacts with its targets by inhibiting the activity of Nitric Oxide Synthases . This inhibition results in a decrease in the production of nitric oxide, leading to changes in the signaling pathways that rely on this molecule.
Result of Action
The molecular and cellular effects of 7-Nitroisoindolin-1-one’s action are primarily related to its inhibitory effect on Nitric Oxide Synthases. By inhibiting these enzymes, the compound reduces the production of nitric oxide, leading to alterations in the physiological processes that rely on this signaling molecule .
Análisis Bioquímico
Biochemical Properties
Isoindolin-1-ones, a class of compounds to which 7-Nitroisoindolin-1-one belongs, have been studied for their potential as CDK7 inhibitors . CDK7 is a cyclin-dependent kinase, an enzyme that plays a crucial role in cell cycle regulation .
Cellular Effects
Isoindolin-1-ones have been studied for their potential anti-cancer activity, particularly against breast cancer . They have been shown to have high binding affinity with active amino acid residues of CDK7, an enzyme involved in cell cycle regulation .
Molecular Mechanism
Isoindolin-1-ones have been shown to interact with CDK7, potentially inhibiting its activity . This interaction could influence cell cycle regulation and have anti-cancer effects .
Temporal Effects in Laboratory Settings
Isoindolin-1-ones have been studied for their sedative-hypnotic effects in mice .
Dosage Effects in Animal Models
Isoindolin-1-ones have been studied for their sedative-hypnotic effects in mice .
Metabolic Pathways
Isoindolin-1-ones have been studied for their potential as CDK7 inhibitors, suggesting they may be involved in cell cycle regulation pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroisoindolin-1-one typically involves the nitration of isoindolin-1-one. One common method includes the reaction of isoindolin-1-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the seventh position .
Industrial Production Methods: While specific industrial production methods for 7-Nitroisoindolin-1-one are not extensively documented, the general approach involves large-scale nitration reactions using optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 7-Nitroisoindolin-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide, elevated temperatures.
Major Products Formed:
Reduction: 7-Aminoisoindolin-1-one.
Substitution: Various substituted isoindolin-1-one derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Isoindolin-1-one: The parent compound without the nitro group.
7-Aminoisoindolin-1-one: The reduced form of 7-Nitroisoindolin-1-one.
2-Phenylisoindolin-1-one: A derivative with a phenyl group at the second position.
Uniqueness: 7-Nitroisoindolin-1-one is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propiedades
IUPAC Name |
7-nitro-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8-7-5(4-9-8)2-1-3-6(7)10(12)13/h1-3H,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDQMYJTXPCJLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585473 | |
| Record name | 7-Nitro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169044-97-7 | |
| Record name | 2,3-Dihydro-7-nitro-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169044-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Nitro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

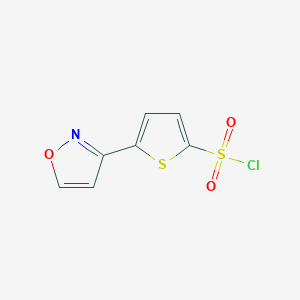

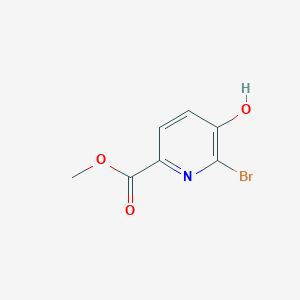
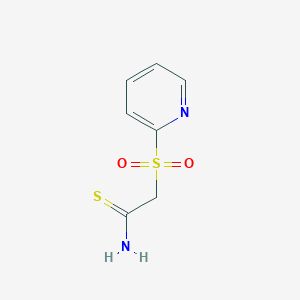
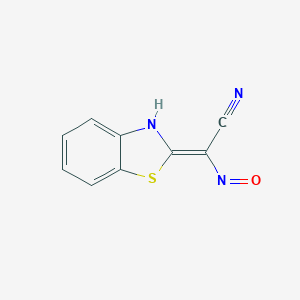
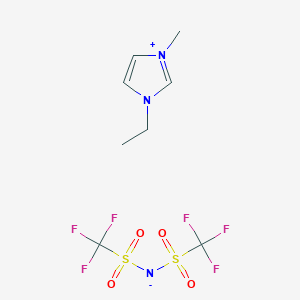
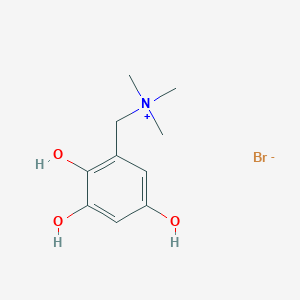
![1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B62622.png)
